Conformational Lock: Exclusive cis-Amide Geometry in Peptoid Backbones vs. Mixed cis/trans of Analogs
Incorporation of N-tert-butylglycine (NtBu) as a monomer in peptoid oligomers forces the adjacent peptoid-amide bond into an exclusive cis-conformation. This is a direct result of the steric bulk of the tert-butyl side chain [1][2]. This contrasts sharply with less sterically demanding N-alkylglycines, such as N-methylglycine or N-ethylglycine, which typically exhibit a mixture of cis and trans amide bonds, leading to conformational heterogeneity and unpredictable secondary structures [3].
| Evidence Dimension | cis/trans isomer ratio of NX-NtBu peptoid-amide bond |
|---|---|
| Target Compound Data | Exclusively cis (>99%) |
| Comparator Or Baseline | N-methylglycine (sarcosine) or N-ethylglycine: mixture of cis and trans isomers (typical ratio unspecified, but known to be heterogeneous) |
| Quantified Difference | Near-complete selectivity for cis-geometry (target) vs. non-selective mixture (comparator) |
| Conditions | Conformational analysis of peptoid oligomers in solution and solid state via NMR and X-ray crystallography |
Why This Matters
This unique conformational lock enables the rational design of peptoids with predictable, well-defined secondary structures (e.g., polyproline type-I helices), a critical advantage for drug discovery and biomaterials research that is unattainable with generic N-alkylglycine substitutes.
- [1] Roy, O., Caumes, C., Esvan, Y., Didierjean, C., Faure, S., & Taillefumier, C. (2013). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. Organic Letters, 15(9), 2246–2249. https://doi.org/10.1021/ol400820y View Source
- [2] Bordas, Z., Faure, S., Roy, O., & Taillefumier, C. (2025). Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains. The Journal of Organic Chemistry, 90(12), 4291–4301. https://doi.org/10.1021/acs.joc.5c00009 View Source
- [3] Wu, C. W., Kirshenbaum, K., Sanborn, T. J., Patch, J. A., Huang, K., Dill, K. A., Zuckermann, R. N., & Barron, A. E. (2003). Structural and spectroscopic studies of peptoid oligomers with alpha-chiral aliphatic side chains. Journal of the American Chemical Society, 125(44), 13525–13530. https://doi.org/10.1021/ja037540r View Source
